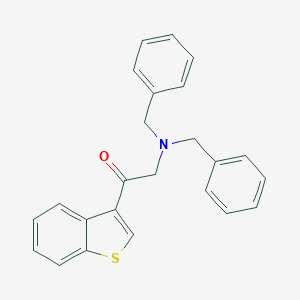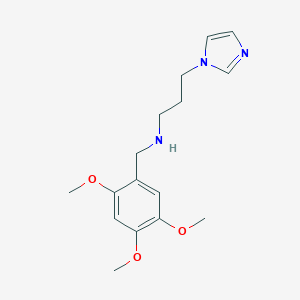
1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science. This compound is also known as BTE-DAB and has a molecular formula of C30H25NOS.
Aplicaciones Científicas De Investigación
1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and neurological disorders. In material science, it can be used as a building block for the synthesis of new materials with unique properties, such as conductivity and optical activity.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It also exhibits neuroprotective effects by preventing the degradation of acetylcholine and reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a useful tool for studying the mechanisms of enzyme inhibition. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone. One direction is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer and neurological disorders. Another direction is to investigate its potential applications in material science, such as the synthesis of new materials with unique properties. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential as a tool for studying enzyme inhibition.
Métodos De Síntesis
The synthesis of 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone involves the condensation of 3-bromobenzothiophene with dibenzylamine in the presence of a base. The reaction is carried out in a solvent, such as acetonitrile or dimethylformamide, at a temperature of around 60-70°C. The resulting product is then purified by column chromatography to obtain pure BTE-DAB.
Propiedades
Fórmula molecular |
C24H21NOS |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-3-yl)-2-(dibenzylamino)ethanone |
InChI |
InChI=1S/C24H21NOS/c26-23(22-18-27-24-14-8-7-13-21(22)24)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2 |
Clave InChI |
VXDXCDHTLPBAKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)

![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)